molecular formula C22H22N4O3 B11290788 5-hydroxy-N-(3-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

5-hydroxy-N-(3-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11290788
M. Wt: 390.4 g/mol
InChI Key: OGTSNPUFSMKKLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-METHOXYPHENYL)-3-METHYL-2-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-13-7-9-15(10-8-13)20-14(2)21-24-19(27)12-18(26(21)25-20)22(28)23-16-5-4-6-17(11-16)29-3/h4-11,18H,12H2,1-3H3,(H,23,28)(H,24,27)

InChI Key

OGTSNPUFSMKKLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CC(=O)NC3=C2C)C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-METHOXYPHENYL)-3-METHYL-2-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling DMF without catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-METHOXYPHENYL)-3-METHYL-2-(4-METHYLPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

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